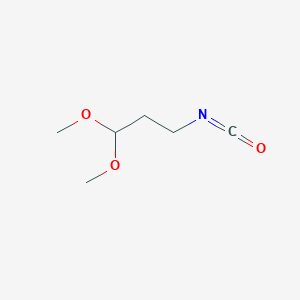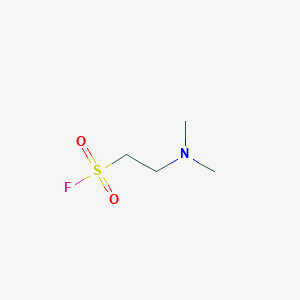
2-(Dimethylamino)ethane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and versatility in organic synthesis. The presence of both a sulfonyl fluoride group and a dimethylamino group in its structure makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)ethanol with sulfuryl fluoride (SO₂F₂) under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with 2-(dimethylamino)ethanol to form the desired sulfonyl fluoride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Applications De Recherche Scientifique
2-(Dimethylamino)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Drug Discovery: It serves as an intermediate in the synthesis of potential drug candidates.
Materials Science: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Ethanesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)ethane-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a dimethylamino group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Propriétés
Numéro CAS |
660-13-9 |
|---|---|
Formule moléculaire |
C4H10FNO2S |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanesulfonyl fluoride |
InChI |
InChI=1S/C4H10FNO2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3 |
Clé InChI |
VCCBEFPGKBGDEH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


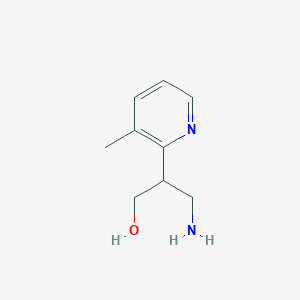

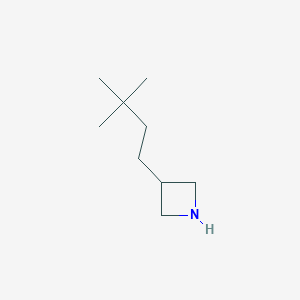
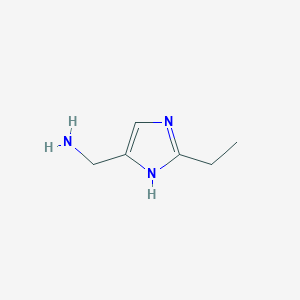

![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)

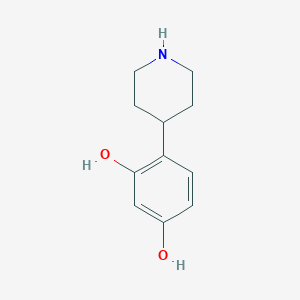

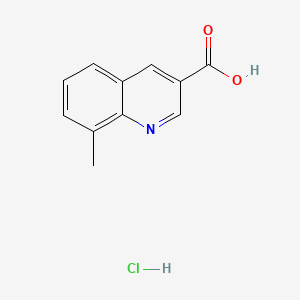
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
